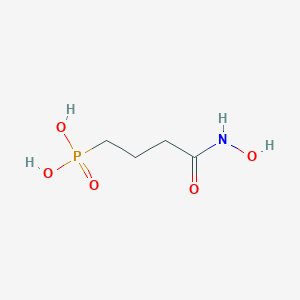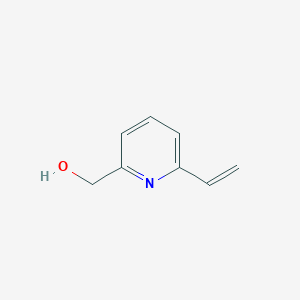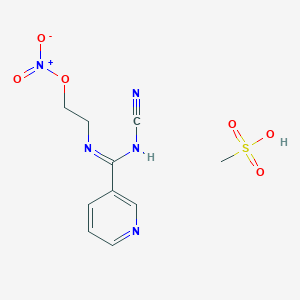
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPTIO and is used as a nitric oxide scavenger in biological systems.
作用机制
CPTIO acts as a nitric oxide scavenger by reacting with nitric oxide to form a stable nitroxyl radical. This reaction prevents nitric oxide from reacting with other molecules in the biological system, which can lead to cell damage and inflammation. CPTIO also acts as a spin trap by reacting with free radicals to form a stable adduct that can be detected using electron paramagnetic resonance (EPR) spectroscopy.
生化和生理效应
CPTIO has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various disease models, including sepsis and ischemia-reperfusion injury. CPTIO has also been shown to improve vascular function in animal models of hypertension and atherosclerosis. Additionally, CPTIO has been shown to protect against neuronal damage in models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of using CPTIO in lab experiments is its high purity and availability. The synthesis method has been optimized for high yield and purity, which makes it easy to obtain for research purposes. Additionally, CPTIO has a well-defined mechanism of action, which makes it a useful tool for studying nitric oxide signaling pathways and free radical biology. However, one limitation of using CPTIO is its potential to react with other molecules in biological systems, which can lead to off-target effects.
未来方向
There are several future directions for the study of CPTIO. One potential direction is the development of new synthesis methods that can improve yield and purity. Another direction is the study of CPTIO in combination with other compounds to enhance its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration route for CPTIO in various disease models. Finally, the development of new CPTIO derivatives with improved properties could lead to the discovery of new therapeutic agents.
合成方法
The synthesis of CPTIO involves the reaction of 3-pyridinecarboximidamide with potassium cyanate and nitroxyethyl chloride in the presence of methanesulfonic acid. The reaction yields a white crystalline solid which is then purified through recrystallization. This synthesis method has been optimized for high yield and purity, making CPTIO readily available for research purposes.
科学研究应用
CPTIO has been extensively studied for its potential applications in various fields of science. It is commonly used as a nitric oxide scavenger in biological systems, which makes it useful in the study of nitric oxide signaling pathways. CPTIO has also been used as a spin trap for the detection of free radicals in biological systems. Additionally, CPTIO has been used in the study of oxidative stress and inflammation in various disease models.
属性
CAS 编号 |
134431-49-5 |
|---|---|
产品名称 |
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate |
分子式 |
C10H13N5O6S |
分子量 |
331.31 g/mol |
IUPAC 名称 |
2-[[(cyanoamino)-pyridin-3-ylmethylidene]amino]ethyl nitrate;methanesulfonic acid |
InChI |
InChI=1S/C9H9N5O3.CH4O3S/c10-7-13-9(8-2-1-3-11-6-8)12-4-5-17-14(15)16;1-5(2,3)4/h1-3,6H,4-5H2,(H,12,13);1H3,(H,2,3,4) |
InChI 键 |
BIBJJSCMCXFMML-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1=CC(=CN=C1)C(=NCCO[N+](=O)[O-])NC#N |
规范 SMILES |
CS(=O)(=O)O.C1=CC(=CN=C1)C(=NCCO[N+](=O)[O-])NC#N |
其他 CAS 编号 |
134431-49-5 |
同义词 |
KRN 2391 KRN-2391 KRN2391 N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



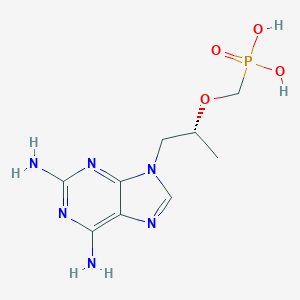
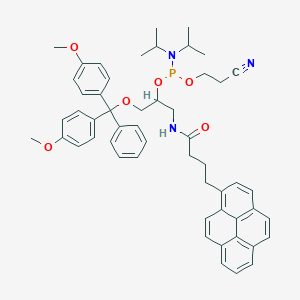
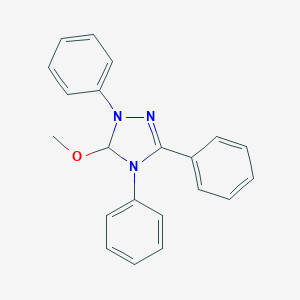
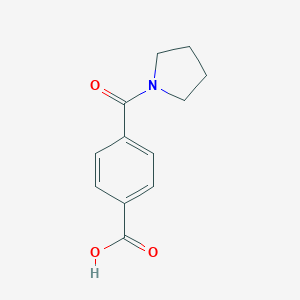
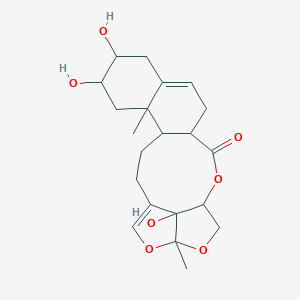
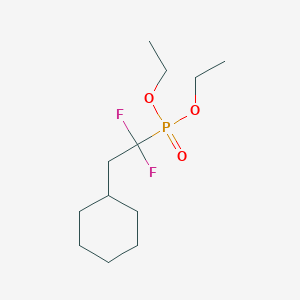
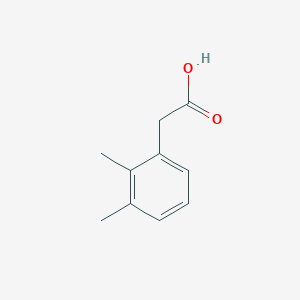
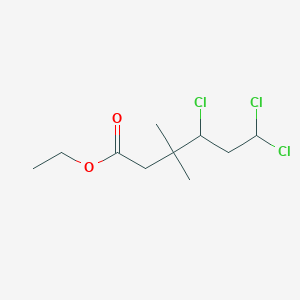
![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)
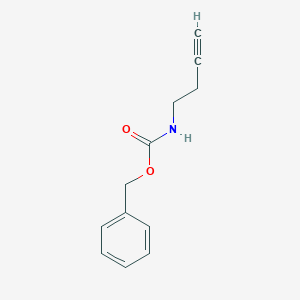
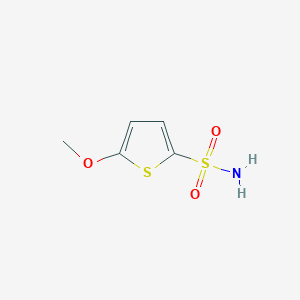
![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)
